7-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
2H-Benzimidazole-2-thione,7-chloro-1,3-dihydro-1-methyl-(9CI) is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a thione group and a chlorine atom at the 7th position. The compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione,7-chloro-1,3-dihydro-1-methyl-(9CI) typically involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination and methylation. The reaction conditions often require the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazole-2-thione,7-chloro-1,3-dihydro-1-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2H-Benzimidazole-2-thione,7-chloro-1,3-dihydro-1-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione,7-chloro-1,3-dihydro-1-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazole-2-thione,4-chloro-1,3-dihydro-1-methyl-(9CI)
- 2H-Benzimidazole-2-thione,1,3-dihydro-1-methyl-(9CI)
- 2H-Benzimidazole-2-thione,7-chloro-1,3-dihydro-(9CI)
Uniqueness
2H-Benzimidazole-2-thione,7-chloro-1,3-dihydro-1-methyl-(9CI) is unique due to the specific positioning of the chlorine atom at the 7th position and the presence of a methyl group. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H7ClN2S |
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Molecular Weight |
198.67 g/mol |
IUPAC Name |
4-chloro-3-methyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H7ClN2S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
InChI Key |
FCQTUHPUSUEHMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)NC1=S |
Origin of Product |
United States |
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